molecular formula C25H29NO3 B11377343 N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11377343
M. Wt: 391.5 g/mol
InChI Key: WIHBLYJAZXXACI-UHFFFAOYSA-N
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Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a furan ring, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups yields amines.

Scientific Research Applications

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE stands out due to its combination of a tert-butylphenyl group, a furan ring, and a methoxyphenoxy moiety, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C25H29NO3/c1-19-7-5-8-22(15-19)29-18-24(27)26(17-23-9-6-14-28-23)16-20-10-12-21(13-11-20)25(2,3)4/h5-15H,16-18H2,1-4H3

InChI Key

WIHBLYJAZXXACI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)C(C)(C)C)CC3=CC=CO3

Origin of Product

United States

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